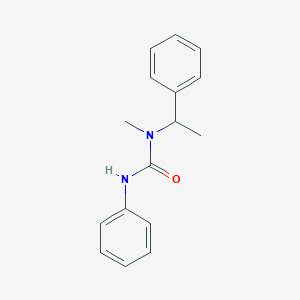

1-Methyl-3-phenyl-1-(1-phenylethyl)urea

Description

Properties

IUPAC Name |

1-methyl-3-phenyl-1-(1-phenylethyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-13(14-9-5-3-6-10-14)18(2)16(19)17-15-11-7-4-8-12-15/h3-13H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXJJFNLWQDWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

A significant area of research focuses on the antimicrobial properties of urea derivatives, including 1-methyl-3-phenyl-1-(1-phenylethyl)urea. Recent studies have synthesized and characterized several new urea derivatives, which were screened against various bacterial and fungal strains.

Research Findings

- In Vitro Studies : A series of new urea derivatives exhibited variable antimicrobial activity against five bacterial strains: Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. Notably, certain derivatives demonstrated promising growth inhibition against Acinetobacter baumannii, with one compound achieving a remarkable 94.5% inhibition rate .

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding mechanisms of the most active compounds. These studies provided insights into how structural modifications could enhance antimicrobial efficacy .

Complement Inhibition

Another critical application of 1-methyl-3-phenyl-1-(1-phenylethyl)urea is its role as a complement inhibitor. The complement system is essential for immune responses, and its dysregulation can lead to various diseases.

Discovery and Mechanism

- High-throughput Screening : The compound was identified through high-throughput screening as a potential complement inhibitor. Structural modifications led to derivatives that effectively inhibited C9 deposition through classical, lectin, and alternative pathways with IC50 values as low as 13 nM .

Therapeutic Implications

The inhibition of complement activation presents a therapeutic avenue for treating complement-related diseases, including autoimmune disorders and certain inflammatory conditions. The ability to selectively inhibit specific pathways without affecting others (like C3 and C4 activation) is particularly advantageous in minimizing side effects associated with broader immunosuppressive therapies .

Pharmacological Studies

Pharmacological evaluations have been conducted to assess the cytotoxicity and anti-HIV properties of synthesized urea derivatives. These studies are crucial for understanding the safety profile and potential therapeutic uses of these compounds.

Cytotoxicity Assessment

The cytotoxic effects were evaluated using various cell lines, including MT-4 cells, which are commonly used for testing anti-HIV activity. Results indicated that while some derivatives showed promising anti-HIV activity, further optimization is necessary to enhance their therapeutic index .

Data Summary

The following table summarizes key findings related to the applications of 1-methyl-3-phenyl-1-(1-phenylethyl)urea:

Comparison with Similar Compounds

Key Findings :

- Lipophilic groups (e.g., adamantane) enhance activity against A. baumannii due to improved membrane penetration .

- Chlorine substituents on the aryl ring (e.g., 3,4-dichlorophenyl) increase antimicrobial potency compared to unsubstituted phenyl groups .

Complement Inhibitors

Structural modifications to the 1-phenyl-3-(1-phenylethyl)urea scaffold optimize complement inhibition:

Key Findings :

- Elongated alkyl chains (5–6 carbons) at R1 enhance activity by 10–100-fold compared to the parent compound .

- Methoxy groups at R2 are critical for maintaining inhibitory efficacy; replacement with electron-withdrawing groups diminishes activity .

CRAC Channel Inhibitors

The urea scaffold has been optimized for ORAI1-specific CRAC channel inhibition:

Key Findings :

- The S-configuration at R1 improves Ca²⁺ influx inhibition compared to the R-configuration .

- Electron-donating groups (e.g., methoxy) at R3 enhance potency, while bulky substituents reduce cytotoxicity .

Structural-Activity Relationship (SAR) Insights

- N-Substitution: Disubstitution (e.g., methyl and 1-phenylethyl) is essential for antimicrobial activity, while monosubstituted analogs are inactive .

- Aryl Substituents : Electron-deficient aromatic rings (e.g., 3,4-dichlorophenyl) improve antimicrobial and complement inhibition .

- Stereochemistry : The S-configuration in CRAC inhibitors enhances target specificity and efficacy .

Preparation Methods

Reaction Mechanism and Substrate Selection

The carbamoyl chloride approach, exemplified in the synthesis of 1,1-dimethyl-3-(2-phenylethyl)urea, involves reacting a carbamoyl chloride with a primary or secondary amine. For 1-methyl-3-phenyl-1-(1-phenylethyl)urea, this method requires N-methyl-N-phenylcarbamoyl chloride and 1-phenylethylamine. The carbamoyl chloride is typically synthesized from N-methylaniline and phosgene or a safer alternative like triphosgene.

Procedure Adaptation :

-

Synthesis of N-methyl-N-phenylcarbamoyl chloride :

-

Coupling with 1-phenylethylamine :

Key Data :

Cyclic Carbonate Aminolysis for Unsymmetric Ureas

Two-Step Process Using Propylene Carbonate

The patent US5902899A outlines a method for synthesizing unsymmetric ureas via sequential amine reactions with cyclic carbonates. For 1-methyl-3-phenyl-1-(1-phenylethyl)urea, this involves:

Step 1: Formation of Symmetric Urea Intermediate

-

Propylene carbonate reacts with 1-phenylethylamine in the presence of sodium methoxide (1–5 mol%) at 95–105°C for 3 hours.

-

The intermediate 1,3-di(1-phenylethyl)urea precipitates upon cooling and is isolated via filtration.

Step 2: Displacement with N-Methylaniline

-

The symmetric urea is heated with N-methylaniline and triethylamine (3–5 equivalents) at 120–140°C for 4–6 hours, facilitating transamination.

-

The product is purified by recrystallization from toluene/water.

Key Data :

Phosgene-Free Isocyanate Route

Phenyl Isocyanate Intermediate

The Chinese patent CN103910654A describes a phosgene-free synthesis of phenyl isocyanate using aniline and triphosgene. Adapting this method:

-

Synthesis of Phenyl Isocyanate :

-

Stepwise Addition of Amines :

Key Data :

Reductive Alkylation with Trichlorosilane

Lewis Base-Catalyzed Method

A novel approach from Xiaoyun Ran et al. employs trichlorosilane and a Lewis base (e.g., tetramethylethylenediamine) for reductive alkylation:

-

Formation of Urea Precursor :

-

Work-Up :

Key Data :

Comparative Analysis of Methods

Q & A

Basic: What are the standard synthetic routes for 1-Methyl-3-phenyl-1-(1-phenylethyl)urea derivatives?

Answer:

The synthesis typically involves multi-step organic reactions:

- Step 1: Alkylation of benzyl bromide with potassium carbonate in acetone (98% yield) .

- Step 2: Oxidation using 30% H₂O₂, NaH₂PO₄, and NaClO₂ in acetonitrile/water (72% yield) .

- Step 3: Curtius reaction with diphenylphosphoryl azide (DPPA) and triethylamine in benzene .

- Step 4: Coupling with (S)-α-phenylethylamine in dichloromethane (48% yield over two steps) .

- Step 5: Hydrogenolysis with palladium on carbon in DMF (85% yield) .

Critical parameters include temperature control, solvent selection, and stoichiometric ratios.

Basic: What analytical techniques confirm the structure and purity of these derivatives?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR validates substituent positions and stereochemistry .

- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .

- Vibrational Circular Dichroism (VCD): Assigns absolute stereochemical configuration (e.g., compounds 12a , 12b ) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95%) .

Advanced: How do structural modifications influence inhibitory activity against complement or CRAC channels?

Answer:

Key structure-activity relationship (SAR) trends include:

- Alkyl Chain Length:

- 5-6 carbon chains (e.g., 7c , 7d ) improve IC₅₀ by 1000-fold (0.019 μM) .

- Longer chains (e.g., 7g , 7h ) reduce solubility and activity .

- Substituent Positions:

- 4-Methoxy groups enhance potency (e.g., 7c vs. 12a : IC₅₀ = 0.019 μM vs. 3.2 μM) .

- 3-Alkyl groups (e.g., methyl) boost hydrophobic interactions with target proteins .

- Stereochemistry:

- S-configuration in phenylethylamine derivatives (e.g., 7b ) shows higher CRAC channel inhibition (IC₅₀ = 0.033 μM) than R-configuration .

Advanced: How can researchers resolve contradictions in activity data across studies?

Answer:

- Validate Assay Conditions: Ensure consistency in buffer pH, temperature, and serum concentrations (e.g., normal human serum vs. rat models) .

- Check Compound Purity: Use HPLC and NMR to rule out impurities affecting IC₅₀ values .

- Cross-Test Biological Models: Compare results across hemolytic assays, cell-based Ca²⁺ influx tests (e.g., HEK293/Jurkat cells), and in vivo inflammation models .

Advanced: What computational methods assist in studying target interactions?

Answer:

- Molecular Docking: Predict binding modes to complement proteins (e.g., C1s, factor D) .

- Molecular Dynamics (MD): Simulate hydrophobic interactions of 3-/4-substituents with protein pockets .

- Quantum Mechanics (QM): Optimize geometries for VCD spectral matching (e.g., Hartree-Fock calculations for 12a ) .

Basic: What biological assays are used to evaluate inhibitory potency?

Answer:

- Hemolytic Assays: Measure inhibition of complement-mediated red blood cell lysis (IC₅₀ values) .

- C9 Deposition Assays: Quantify membrane attack complex (MAC) formation (e.g., 7l inhibits 90% at 10 μg/mL) .

- CRAC Channel Inhibition: Monitor Ca²⁺ influx in HEK293 cells (e.g., hit compound IC₅₀ = 3.25 μM) .

Advanced: How does stereochemistry impact inhibitory activity?

Answer:

- Chiral Centers: S-configuration in phenylethylamine derivatives (e.g., 7b ) enhances CRAC channel inhibition (IC₅₀ = 0.033 μM) compared to R-configuration .

- VCD Validation: IR/VCD spectra correlate with ab initio calculations to confirm active enantiomers .

Basic: What are the critical storage and handling protocols?

Answer:

- Storage: -20°C in anhydrous DMF or DMSO to prevent hydrolysis .

- Handling: Use inert atmospheres (N₂/Ar) for moisture-sensitive intermediates .

Advanced: What mechanistic insights explain the inhibition of complement activation?

Answer:

- Target Proteins: Hydrophobic interactions with C1s and factor D disrupt classical/lectin pathways .

- MAC Inhibition: Block C9 deposition (IC₅₀ = 3.59 μg/mL for 7l ) prevents lytic pore formation .

Advanced: How are high-throughput screening (HTS) pipelines optimized for derivative libraries?

Answer:

- Library Design: Prioritize substituents with logP 2–4 and polar surface area <90 Ų .

- Automated Synthesis: Use flow microreactors for rapid analog generation (e.g., 14a–g ) .

- Robotic Screening: Test 32,000 compounds for Ca²⁺ influx inhibition (hit rate = 0.06%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.